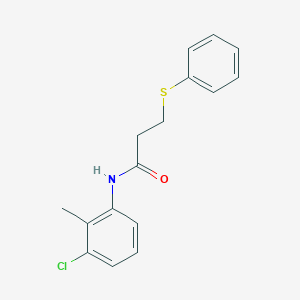
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPT belongs to the class of compounds known as amides and has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to inhibit the growth and proliferation of bacteria and fungi.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is its low yield from synthesis methods. This can make it difficult to obtain sufficient quantities of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide for testing.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide. One area of interest is the development of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the investigation of the mechanism of action of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, which could lead to a better understanding of its therapeutic properties. Additionally, further studies could be conducted to optimize the synthesis method of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, with the goal of increasing the yield and efficiency of the process.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. While there are limitations to the synthesis method of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, future research could lead to the optimization of the process and the development of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide-based drugs for the treatment of various diseases.
合成法
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide can be synthesized through various methods, including the reaction of 3-chloro-2-methylbenzoyl chloride with thioanisole in the presence of a base. Another method involves the reaction of 3-chloro-2-methylbenzoic acid with thioanisole in the presence of a coupling reagent. The yield of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide from these methods has been reported to be around 50-60%.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-14(17)8-5-9-15(12)18-16(19)10-11-20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWIQCFTVFMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)

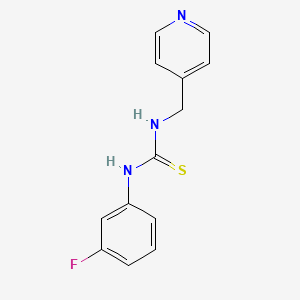
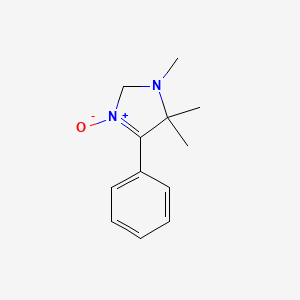
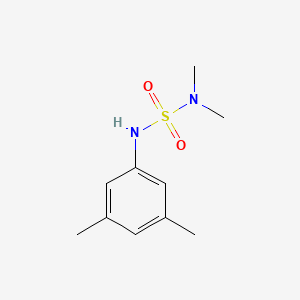
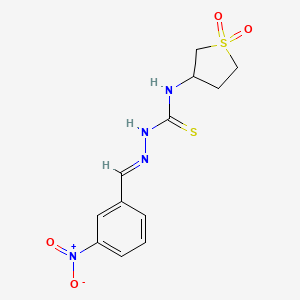
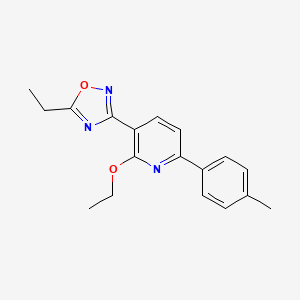
![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)